molecular formula C18H24N4O3 B2597273 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034295-99-1

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2597273
CAS RN: 2034295-99-1
M. Wt: 344.415
InChI Key: ULIUYCGZQRCQEK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

The molecular structure of imidazole is quite unique. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Organocatalysis

  • Studies on the synthesis of pyranopyrazoles and tetrahydropyrones highlight the use of isonicotinamide derivatives and related compounds as intermediates or catalysts in the formation of heterocyclic compounds. These processes often employ green chemistry principles, such as solvent-free conditions, to enhance the efficiency and environmental friendliness of the synthesis (Zolfigol et al., 2013; Zaware et al., 2011)(Zolfigol et al., 2013)(Zaware et al., 2011).

Biological Activity

  • Research on compounds with similar structural features has explored their potential biological activities, including anticancer, antiviral, and enzyme inhibition properties. This indicates the possibility of the query compound or its derivatives being investigated for similar activities, highlighting the relevance of its structural components in medicinal chemistry (Minematsu et al., 2009; Kletskov et al., 2018)(Minematsu et al., 2009)(Kletskov et al., 2018).

Antioxidant Activity

  • The synthesis and characterization of novel derivatives containing structural motifs similar to the query compound have been associated with significant antioxidant activity. This suggests the potential of such compounds in mitigating oxidative stress, which is a common pathway implicated in various diseases and conditions (Chkirate et al., 2019)(Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of imidazole derivatives is quite diverse, depending on the specific derivative and its intended use. For example, some imidazole derivatives are used as antifungal agents, where they work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Future Directions

The future directions of imidazole research are quite promising. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , suggesting that there are still many potential applications to be explored.

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-14-19-6-8-22(14)9-7-21-18(23)16-2-5-20-17(12-16)25-13-15-3-10-24-11-4-15/h2,5-6,8,12,15H,3-4,7,9-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUYCGZQRCQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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